molecular formula C9H10N2O B1613396 (6-methyl-1H-benzimidazol-5-yl)methanol CAS No. 267875-59-2

(6-methyl-1H-benzimidazol-5-yl)methanol

Cat. No.: B1613396
CAS No.: 267875-59-2
M. Wt: 162.19 g/mol
InChI Key: CRRWJCDSJNOVLJ-UHFFFAOYSA-N
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Description

Significance of the Benzimidazole (B57391) Core in Advanced Organic Chemistry

The benzimidazole scaffold, a bicyclic aromatic heterocycle formed by the fusion of a benzene (B151609) ring with an imidazole (B134444) ring, holds a privileged position in organic and medicinal chemistry. sigmaaldrich.com Its structure is a bioisostere of naturally occurring purine (B94841) nucleotides, which allows benzimidazole-based molecules to interact readily with various biopolymers in living systems. rsc.org This fundamental characteristic underpins its broad utility.

The benzimidazole ring system is planar and possesses a unique amphoteric nature; the imino (-NH-) group is weakly basic yet can also exhibit significant acidity, enabling the formation of salts. sigmaaldrich.comchemicalbook.com The aromatic system facilitates critical non-covalent interactions, including π–π stacking and hydrogen bonding, which are crucial for binding to biological targets. nih.gov First synthesized in 1858, this robust chemical entity serves as a foundational structure for a vast array of synthetic compounds with applications ranging from pharmaceuticals to materials science, where they are used in the production of certain dyes and as organic solderability preservatives in manufacturing. nih.govresearchgate.net

Overview of Functionalized Benzimidazole Derivatives

The true versatility of the benzimidazole core is revealed through its functionalized derivatives. The strategic placement of various substituents on the bicyclic frame allows for the fine-tuning of the molecule's steric and electronic properties, leading to a wide spectrum of chemical behaviors and biological activities. vulcanchem.com Consequently, substituted benzimidazoles are prominent in medicinal chemistry, with derivatives engineered to act as anticancer, antiviral, antifungal, anti-inflammatory, and antihypertensive agents, among others. sigmaaldrich.comvulcanchem.com

The synthesis of these derivatives is a mature field in organic chemistry. The most common and traditional method involves the condensation reaction between an o-phenylenediamine (B120857) and a carboxylic acid or its derivative (such as an aldehyde, ester, or nitrile) under dehydrating conditions. vulcanchem.combanglajol.info Modern synthetic chemistry has introduced numerous advanced protocols to improve efficiency, yield, and environmental footprint. These include methods employing photocatalysis, microwave-assisted synthesis, and various "green chemistry" approaches that utilize water-based systems or recyclable nanocatalysts. banglajol.info

Research Trajectory and Focus on (6-methyl-1H-benzimidazol-5-yl)methanol

Within the vast library of benzimidazole derivatives, this compound represents a specific, bifunctional example. Its structure is characterized by two key substituents on the benzene portion of the ring: a methyl group (-CH₃) at position 6 and a hydroxymethyl group (-CH₂OH) at position 5. While extensive research dedicated solely to this exact molecule is not prominent in the literature, its chemical structure suggests a primary role as a valuable synthetic intermediate or building block for the construction of more complex molecules.

The hydroxymethyl group is a particularly useful functional handle. It can be readily oxidized to form the corresponding aldehyde or carboxylic acid, or it can participate in esterification and etherification reactions. This versatility allows for its incorporation into larger, more elaborate molecular architectures. The methyl group, in turn, modifies the electronic landscape and lipophilicity of the benzimidazole core, which can influence the reactivity and biological interactions of any subsequent derivatives.

Plausible synthetic routes to this compound can be extrapolated from established methods for analogous compounds. One such approach would be the reduction of a corresponding carboxylate precursor, such as methyl 6-methyl-1H-benzimidazole-5-carboxylate, using a reducing agent like lithium aluminum hydride (LiAlH₄). chemicalbook.com Another potential pathway involves the condensation of a specifically substituted diamine, 4-amino-5-methyl-2-(hydroxymethyl)aniline, with a one-carbon source like formic acid. The existence of these established synthetic strategies underscores the accessibility of this compound as a synthon for further chemical exploration.

Detailed Research Findings

Physicochemical Properties

The fundamental properties of this compound, derived from computational data, are summarized below.

PropertyValueSource
Molecular Formula C₉H₁₀N₂O nih.gov
Molecular Weight 162.19 g/mol nih.gov
PubChem CID 23000234 nih.gov
Hydrogen Bond Donors 2 nih.gov
Hydrogen Bond Acceptors 2 nih.gov
Rotatable Bond Count 1 nih.gov

Spectroscopic Characterization Data for Benzimidazole Scaffolds

While specific spectra for this compound are not publicly available, the characterization of such a compound would rely on standard spectroscopic techniques. The following table presents typical data for related benzimidazole derivatives to illustrate the expected spectral features.

Spectroscopy Type Feature Typical Range / Observation Source
FT-IR N-H StretchStrong, broad band at 3200–2650 cm⁻¹ nih.gov
FT-IR C=N StretchAbsorption around 1690-1620 cm⁻¹ researchgate.net
¹H NMR N-H ProtonBroad singlet (brs), δ > 10 ppm ias.ac.in
¹H NMR Aromatic ProtonsMultiplets (m), δ ≈ 7.1-7.8 ppm researchgate.netias.ac.in
¹H NMR -CH₂OH ProtonsSinglet (s) or Triplet (t), δ ≈ 4.6-4.9 ppm researchgate.net
¹H NMR -CH₃ ProtonsSinglet (s), δ ≈ 2.4-2.6 ppm ias.ac.in
¹³C NMR Aromatic Carbonsδ ≈ 110-145 ppm ias.ac.in
¹³C NMR Imidazole C2δ ≈ 150-160 ppm ias.ac.in
¹³C NMR -CH₂OH Carbonδ ≈ 55-65 ppm researchgate.net

Common Synthetic Methodologies for Benzimidazole Derivatives

The synthesis of the benzimidazole ring system can be achieved through several reliable methods. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Method Name Reactants Description Source
Phillips Condensation o-Phenylenediamine + Carboxylic AcidA classic method involving the condensation of the two reactants, typically under acidic conditions and with heating, to form the imidazole ring via dehydration. banglajol.info
Aldehyde Condensation o-Phenylenediamine + AldehydeA two-step, one-pot reaction where the diamine and aldehyde first condense to form a Schiff base, which is then oxidatively cyclized to the benzimidazole. banglajol.info
Ester Reduction Benzimidazole Ester + Reducing AgentA method for producing hydroxymethyl-substituted benzimidazoles. An ester group on the ring is reduced, commonly with Lithium Aluminum Hydride (LiAlH₄), to yield the primary alcohol. chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

267875-59-2

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

(6-methyl-1H-benzimidazol-5-yl)methanol

InChI

InChI=1S/C9H10N2O/c1-6-2-8-9(11-5-10-8)3-7(6)4-12/h2-3,5,12H,4H2,1H3,(H,10,11)

InChI Key

CRRWJCDSJNOVLJ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1CO)N=CN2

Canonical SMILES

CC1=CC2=C(C=C1CO)N=CN2

Origin of Product

United States

Synthetic Methodologies for 6 Methyl 1h Benzimidazol 5 Yl Methanol and Structural Analogues

Established Synthetic Pathways to Substituted Benzimidazole (B57391) Scaffolds

The construction of the fundamental benzimidazole ring system is a well-documented area of organic synthesis. The most common approaches involve the formation of the imidazole (B134444) ring by cyclizing a substituted benzene-1,2-diamine with a one-carbon (C1) synthon.

The most prevalent and traditional method for synthesizing benzimidazoles is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivatives. semanticscholar.org This reaction is typically carried out under acidic conditions, often requiring strong acids like hydrochloric acid or polyphosphoric acid and vigorous heating. scispace.comnih.gov The role of the acid is to protonate the carboxylic acid, activating it for nucleophilic attack by the diamine. nih.gov

Variations of this method utilize other C1 sources, such as aldehydes, orthoesters, anhydrides, and nitriles, to react with the diamine. scispace.commdpi.com When aldehydes are used, an oxidative cyclization is required, employing a range of oxidants like nitrobenzene, sodium metabisulfite, or even air. scispace.comorganic-chemistry.org The use of milder reagents and catalysts, including Lewis acids (e.g., ZrCl₄, FeCl₃), inorganic clays, and various metal salts, has been explored to improve reaction yields and purity under less harsh conditions. scispace.commdpi.com For instance, the condensation of o-phenylenediamine with aromatic aldehydes can be efficiently catalyzed by chlorosulfonic acid or p-toluenesulfonic acid, yielding products in high yields under mild conditions. rsc.org

ReactantsC1 SourceConditions/CatalystKey FeaturesReference
o-PhenylenediamineCarboxylic AcidsStrong acids (HCl, PPA)Classical Phillips-Ladenburg synthesis. semanticscholar.org scispace.comsemanticscholar.org
o-PhenylenediamineAldehydesOxidizing agent (H₂O₂, Na₂S₂O₅)Requires subsequent oxidation step. organic-chemistry.org scispace.comorganic-chemistry.org
o-PhenylenediamineOrthoestersLewis acids (ZrOCl₂·8H₂O)Facile reaction at room temperature. mdpi.com
4-Methyl-1,2-phenylenediamineFormic AcidZnO nanoparticlesYields 5-methyl-1H-benzimidazole. semanticscholar.org semanticscholar.org

An alternative to the direct condensation of diamines is the reductive cyclization of ortho-substituted nitroanilines. This one-pot method combines the reduction of a nitro group to an amine with the simultaneous cyclization with an aldehyde to form the benzimidazole ring. A highly versatile protocol uses sodium dithionite (B78146) (Na₂S₂O₄) to reduce o-nitroanilines in the presence of various aliphatic or aromatic aldehydes. organic-chemistry.org This approach is notable for its efficiency, scalability, and tolerance of a wide array of functional groups under relatively mild conditions. organic-chemistry.org

Other reductive systems, such as iron powder with an acid or catalytic hydrogenation, can also be employed. organic-chemistry.org For example, a one-pot conversion of aromatic 2-nitroamines into benzimidazoles uses formic acid and iron powder, achieving high yields within a couple of hours. organic-chemistry.org Microwave irradiation can also be used to control and accelerate reductive cyclization processes, allowing for selective synthesis. nih.govresearchgate.net For instance, controlling microwave energy allows for either partial or full reductive cyclization of ortho-nitro pyrrole (B145914) carboxylates, leading to different heterocyclic products. nih.gov

The application of microwave irradiation has significantly advanced the synthesis of benzimidazole derivatives, offering a green and efficient alternative to conventional heating methods. benthamdirect.comarkat-usa.org Microwave-assisted synthesis dramatically reduces reaction times from hours to mere minutes (typically 5-10 minutes) and often leads to higher yields (up to 98%) and cleaner reactions. benthamdirect.comarkat-usa.orgmdpi.com

MethodReaction TimeYieldKey AdvantageReference
Conventional HeatingSeveral hoursVariableTraditional, well-established. scispace.com
Microwave-Assisted (Catalyst-free)5-10 minutes94-98%Rapid, high-yielding, eco-friendly. benthamdirect.com benthamdirect.com
Microwave-Assisted (Solvent-free)5-10 minutes86-99%Green chemistry, simple product recovery. mdpi.com mdpi.com

Specific Synthetic Routes for (6-methyl-1H-benzimidazol-5-yl)methanol and Isomers

The synthesis of the specifically substituted this compound requires a multi-step approach. This typically involves first constructing a benzimidazole ring with a precursor functional group at the 5-position, which is then chemically converted to the desired hydroxymethyl group.

A common and effective strategy to introduce the methanol (B129727) group onto the benzimidazole ring is through the reduction of a corresponding carboxylate ester. nih.gov This involves a synthetic sequence where a benzimidazole-5-carboxylate ester is first synthesized and then reduced to the primary alcohol.

A validated route begins with a precursor like 3,4-diaminobenzoic acid, which is first esterified to produce a methyl ester. nih.gov This intermediate then undergoes a condensation reaction with an appropriate aldehyde to form the substituted methyl 1H-benzo[d]imidazole-5-carboxylate. The crucial final step is the reduction of this ester functionality. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent frequently used for this transformation, effectively converting the ester group into a hydroxymethyl (-CH₂OH) group to yield the target alcohol. nih.govvulcanchem.com Another protocol involves activating the carboxylic acid with 1-hydroxybenzotriazole (B26582) (HOBt) and a coupling agent, followed by reduction with sodium borohydride (B1222165) in the presence of water, which provides excellent yields of the corresponding alcohol. organic-chemistry.org

Functional Group Interconversion (FGI) is a critical strategy in multi-step organic synthesis that allows for the conversion of one functional group into another. youtube.com This is particularly important when a desired functional group is incompatible with the reaction conditions required for the formation of the heterocyclic core or when a suitable starting material is unavailable. youtube.com

In the context of benzimidazole synthesis, FGI can be used to introduce or modify substituents at various positions after the main ring has been formed. For example, while the synthesis of this compound often relies on the reduction of a pre-placed carboxylate, other transformations are also possible. An amino group could be converted to a cyano group, which can then be hydrolyzed to a carboxylic acid and subsequently reduced. Halogen atoms on the ring can be displaced via nucleophilic substitution or used in cross-coupling reactions to introduce new functionalities. The nitrogen atoms of the imidazole ring can also be functionalized, for example, through N-alkylation using alkyl halides in a basic medium, although methods for selective C2-functionalization are also being developed to overcome the inherent nucleophilicity of the nitrogen atoms. nih.govtsijournals.com These FGI reactions provide the synthetic flexibility needed to create a diverse library of specifically substituted benzimidazole analogues. vanderbilt.edu

Water-Mediated Synthetic Procedures

The use of water as a reaction medium for benzimidazole synthesis represents a significant advancement in green chemistry, offering an alternative to volatile and often toxic organic solvents. rsc.orgeurekaselect.com These procedures are noted for being environmentally benign, cost-effective, and often simplifying work-up processes. rsc.org Various catalytic systems have been developed to facilitate the condensation of o-phenylenediamines with aldehydes in aqueous media, leading to high yields of benzimidazole products.

Several effective water-mediated methods include:

Boric Acid and Glycerol (B35011): A highly efficient green catalyst system using boric acid (5 mol%) and glycerol in water at 80°C has been developed for synthesizing 2-substituted benzimidazoles. byjus.com

Trimethylsilyl Chloride (TMSCl): In a one-pot synthesis, TMSCl can promote the reaction of o-phenylenediamine with aldehydes at room temperature in water, showing excellent efficiency and selectivity. google.com Interestingly, water as the medium can induce specific selectivity for 1,2-disubstituted benzimidazoles, a different outcome than when the reaction is mediated by organic solvents. google.com

"All-Water" Chemistry: A one-pot strategy for producing N-arylmethyl-2-substituted benzimidazoles in water has been developed that proceeds without a transition metal catalyst or base. wikipedia.org In this method, water directs the regioselectivity of the reaction through a proposed hydrogen bond-mediated 'electrophile-nucleophile dual activation'. wikipedia.org

The following table summarizes various water-mediated synthetic conditions for benzimidazole analogues.

Catalyst/PromoterStarting MaterialsConditionsYieldCitation(s)
Boric Acid / Glycerolo-phenylenediamine, AldehydeWater, 80°CGood to Excellent byjus.com
Trimethylsilyl Chlorideo-phenylenediamine, AldehydeWater, Room Temp.Excellent google.com
Erbium(III) triflateo-phenylenediamine, BenzaldehydeWater, 15 min, MW/Heat72% (for 1,2-disubstituted) mdpi.com
None (Transition-Metal-Free)N-(2-iodoaryl)benzamidine, K₂CO₃Water, 100°C, 30 hModerate to High mdpi.com

Regioselective Synthesis and Isomer Control

A significant challenge in the synthesis of asymmetrically substituted benzimidazoles, such as those derived from 4-methyl-1,2-phenylenediamine, is the control of regioselectivity. The condensation of an unsymmetrical o-phenylenediamine with an aldehyde or carboxylic acid can lead to a mixture of isomeric products (e.g., 5-methyl and 6-methyl derivatives), which are often difficult to separate.

For instance, the direct condensation of 4-substituted-o-phenylenediamines typically results in a mixture of 5- and 6-substituted benzimidazole isomers. The formation of this compound requires precise control to ensure the correct placement of the methyl and hydroxymethyl groups.

Several advanced strategies have been developed to overcome this lack of regioselectivity:

Precursor-Directed Synthesis: A common strategy is to start with a precursor where the substitution pattern is already fixed. For example, the synthesis can begin with 4-methyl-1,2-phenylenediamine, which is then elaborated through a series of reactions to introduce the second substituent at the desired position.

Catalyst-Controlled Reactions: Certain metal catalysts can direct the reaction to favor one isomer over another. A manganese(I) complex has been used for the selective synthesis of 2-substituted and 1,2-disubstituted benzimidazoles from aromatic diamines and primary alcohols. acs.org

One-Pot Reduction/Formylation/Condensation: An efficient method for the regioselective synthesis of benzimidazoles involves a one-pot reaction of 2-nitro-arylamines. This process, utilizing a catalyst such as palladium on carbon in the presence of formic acid, allows for the reduction of the nitro group, formylation, and subsequent cyclization in a single step, providing access to specific isomers. nih.gov

The table below illustrates the challenge of isomer control and a regioselective alternative.

MethodStarting MaterialsConditionsProductsOutcomeCitation(s)
Standard Condensation4-methyl-1,2-phenylenediamine, Glyoxylic AcidAcid catalyst, heatMixture of (5-methyl-1H-benzimidazol-2-yl)methanol and (6-methyl-1H-benzimidazol-2-yl)methanolPoor RegioselectivityGeneral Knowledge
Palladium-Catalyzed One-PotSubstituted 2-nitro-arylamine, Formic Acid10% Pd/C, NaHCO₃, HeatSingle Regioisomer of Substituted BenzimidazoleHigh Regioselectivity nih.gov

Synthetic Optimization and Yield Enhancement

Optimizing reaction conditions is critical for maximizing the yield and purity of benzimidazole products while minimizing reaction times and environmental impact. Key areas of optimization include the choice of catalyst, solvent, and energy source.

Microwave-Assisted Synthesis: Microwave (MW) irradiation has emerged as a powerful tool for accelerating organic reactions, including the synthesis of benzimidazoles. eurekaselect.commdpi.comdergipark.org.tr Compared to conventional heating, microwave-assisted methods often lead to dramatic reductions in reaction times (from hours to minutes) and significant increases in product yields. eurekaselect.commdpi.com These reactions can frequently be performed under solvent-free conditions, further enhancing their "green" credentials. mdpi.com

For example, the synthesis of 1,2-disubstituted benzimidazoles has been achieved with quantitative yields in as little as 5-10 minutes using microwave irradiation, often in the presence of a catalyst like erbium(III) triflate (Er(OTf)₃). mdpi.com The catalyst can activate both the aldehyde and the intermediate imine, while the microwave energy efficiently promotes the cyclization. rsc.org

The following table provides a comparison of conventional heating versus microwave-assisted synthesis for a range of benzimidazole analogues, demonstrating the significant enhancement in reaction efficiency.

Aldehyde SubstrateMethodCatalystTimeYield (%)Citation(s)
BenzaldehydeConventional (Heat, 100°C)Er(OTf)₃ (1 mol%)60 min61.4 mdpi.com
BenzaldehydeMicrowave (60°C)Er(OTf)₃ (1 mol%)5 min99.9 mdpi.com
p-MethylbenzaldehydeMicrowave (60°C)Er(OTf)₃ (1 mol%)5 min98.7 mdpi.com
p-MethoxybenzaldehydeMicrowave (60°C)Er(OTf)₃ (1 mol%)5 min99.2 mdpi.com
p-ChlorobenzaldehydeMicrowave (60°C)Er(OTf)₃ (1 mol%)15 min96.5 mdpi.com
CinnamaldehydeMicrowave (60°C)Er(OTf)₃ (1 mol%)10 min86.0 mdpi.com

This data clearly shows that microwave-assisted synthesis provides a rapid, high-yielding, and efficient pathway to benzimidazole derivatives, representing a significant optimization over traditional thermal methods. eurekaselect.commdpi.com

Chemical Reactivity and Derivatization of 6 Methyl 1h Benzimidazol 5 Yl Methanol

Reactions Involving the Benzimidazole (B57391) Heterocyclic System

The benzimidazole nucleus, a fusion of benzene (B151609) and imidazole (B134444) rings, is an aromatic system that possesses distinct reactive sites. Chemical modifications can be targeted at the benzene moiety through electrophilic substitution or at the imidazole nitrogen atoms via alkylation and acylation.

Electrophilic Aromatic Substitution on the Benzene Moiety

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds, wherein an electrophile replaces an atom, typically hydrogen, on the aromatic ring. wikipedia.orgkhanacademy.org The regioselectivity and rate of these reactions on the (6-methyl-1H-benzimidazol-5-yl)methanol molecule are dictated by the electronic effects of the existing substituents.

The benzimidazole ring system itself influences the reactivity of the benzene portion. The fused imidazole ring is an activating group and directs incoming electrophiles to the ortho and para positions relative to the fusion. In this specific molecule, the key substituents on the benzene ring are the fused imidazole moiety, the 6-methyl group, and the 5-hydroxymethyl group.

Directing Effects: Both the methyl group and the fused imidazole ring are electron-donating and thus act as activating, ortho-para directing groups. The hydroxymethyl group is considered weakly deactivating but is also ortho-para directing. The positions available for substitution on the benzene ring are C4 and C7. The combined activating influence of the 6-methyl group and the fused imidazole ring strongly favors substitution at the C4 and C7 positions. Steric hindrance from the adjacent 5-hydroxymethyl group might influence the relative yield of substitution at the C4 position.

Common electrophilic aromatic substitution reactions applicable to this scaffold include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Cl, -Br) using reagents like Cl₂ or Br₂ with a Lewis acid catalyst (e.g., FeCl₃, AlCl₃). wikipedia.org

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. wikipedia.org

Friedel-Crafts Reactions: Alkylation or acylation of the ring using an alkyl halide or acyl halide in the presence of a strong Lewis acid catalyst like aluminum trichloride. wikipedia.org

The precise outcome of these reactions can be difficult to predict and is often determined empirically. wikipedia.org

N-Alkylation and N-Acylation Reactions on the Imidazole Nitrogen

The imidazole component of the benzimidazole system contains two nitrogen atoms, N1 and N3. The N1 atom, bearing a proton in the parent compound, and the N3 atom, with a lone pair of electrons, are both nucleophilic and can be targeted by electrophiles such as alkyl or acyl halides.

Alkylation or acylation of unsymmetrically substituted benzimidazoles typically results in a mixture of N1 and N2 (equivalent to N3 in the separate ring) regioisomers. researchgate.net The ratio of these products is influenced by several factors, including the nature of the substituent on the benzimidazole ring, the specific alkylating or acylating agent used, the base, and the solvent system. For instance, studies on the N-alkylation of various indazoles, a related heterocyclic system, have shown that reaction conditions can significantly steer the reaction towards either the N1 or N2 product. beilstein-journals.org In some cases, thermodynamic control can be used to favor the more stable N1 isomer. beilstein-journals.org

The reaction generally proceeds by first deprotonating the N1-H with a suitable base (e.g., NaH, K₂CO₃) to form a benzimidazolide (B1237168) anion, which then acts as a nucleophile.

Table 1: Representative N-Alkylation Reactions on Benzimidazole Scaffolds
SubstrateAlkylating AgentBase / SolventProduct(s)Reference
BenzimidazoleKetonic Mannich bases-1-(3-oxopropyl)benzimidazoles researchgate.net
5,6-Dimethylbenzimidazole3-chloro-1-phenyl-1-propanone-3-(5,6-Dimethyl-1H-benzimidazol-1-yl)-1-phenyl-1-propanone researchgate.net
1H-Indazolen-pentanolMitsunobu conditionsMixture of N1 and N2 alkylated products beilstein-journals.org
2-morpholino-1H-benzo[d]imidazoleEthyl bromoacetateK₂CO₃ / AcetoneEthyl 2-((5-((2-morpholino-1H-benzo[d]imidazol-1-yl)methyl)-1,3,4-thiadiazol-2-yl)thio)acetate ekb.eg

Chemical Transformations at the Methanol (B129727) Functional Group

The primary benzylic alcohol (-CH₂OH) group at the 5-position is a key site for a variety of chemical transformations, allowing for the introduction of different functional groups and the extension of the molecular structure.

Oxidation to Aldehyde and Carboxylic Acid Derivatives

The primary alcohol of this compound can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehyde: To obtain the corresponding aldehyde, 6-methyl-1H-benzimidazole-5-carbaldehyde, mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid. Commonly used reagents for this transformation include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern and Dess-Martin periodinane oxidations.

Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to the corresponding carboxylic acid, 6-methyl-1H-benzimidazole-5-carboxylic acid. Suitable reagents include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄, often generated in situ from CrO₃ or Na₂Cr₂O₇ and sulfuric acid), or a two-step procedure involving initial oxidation to the aldehyde followed by subsequent oxidation with reagents like Tollens' reagent or sodium chlorite (B76162) (NaClO₂).

Nucleophilic Substitution of the Hydroxyl Group (e.g., Chloromethylation)

The hydroxyl group of the methanol moiety is a poor leaving group. To facilitate nucleophilic substitution, it must first be converted into a better leaving group. This can be achieved by protonation with a strong acid or by converting it into an ester, such as a tosylate or mesylate.

A direct and common transformation is the conversion of the alcohol to a halide, such as 5-(chloromethyl)-6-methyl-1H-benzimidazole. This is typically accomplished using reagents like thionyl chloride (SOCl₂) or phosphorus halides (e.g., PCl₅, PCl₃). The resulting benzylic halide is a valuable intermediate, as the halogen is a good leaving group, readily displaced by a wide range of nucleophiles to introduce new functionalities. For example, the synthesis of (6-chlorobenzo[d] wikipedia.orgresearchgate.netdioxol-5-yl)methanol highlights a related structure containing a benzylic alcohol and a chloro substituent. sigmaaldrich.com

Esterification and Etherification Reactions

The hydroxyl group can readily undergo esterification and etherification to produce a diverse range of derivatives.

Esterification: This reaction involves the condensation of the alcohol with a carboxylic acid or one of its derivatives (e.g., acyl chloride, acid anhydride) to form an ester. The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of an acid catalyst (like H₂SO₄), is a classic method. youtube.com Alternatively, for a faster and often higher-yielding reaction, an acyl chloride or anhydride (B1165640) can be used, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl or carboxylic acid byproduct.

Etherification: The formation of an ether linkage (-O-R) from the alcohol can be achieved through methods such as the Williamson ether synthesis. This process involves the deprotonation of the alcohol with a strong base (e.g., sodium hydride, NaH) to form a nucleophilic alkoxide ion. This alkoxide then undergoes an SN2 reaction with an alkyl halide (R-X) to form the desired ether. Chemoselective methods for the etherification of benzylic alcohols in the presence of other hydroxyl groups have also been developed. organic-chemistry.org

Table 2: Potential Derivatization Reactions at the Methanol Group
Reaction TypeReagent(s)Potential Product
OxidationPyridinium chlorochromate (PCC)6-methyl-1H-benzimidazole-5-carbaldehyde
OxidationPotassium permanganate (KMnO₄)6-methyl-1H-benzimidazole-5-carboxylic acid
ChlorinationThionyl chloride (SOCl₂)5-(chloromethyl)-6-methyl-1H-benzimidazole
EsterificationAcetic anhydride, Pyridine(6-methyl-1H-benzimidazol-5-yl)methyl acetate (B1210297)
Etherification1. NaH; 2. CH₃I5-(methoxymethyl)-6-methyl-1H-benzimidazole

Formation of Schiff Bases and Imines

The synthesis of Schiff bases and imines from this compound is a two-step process that first necessitates the oxidation of the primary alcohol to an aldehyde, followed by condensation with a primary amine.

Oxidation to 6-methyl-1H-benzimidazole-5-carbaldehyde

The critical first step in the pathway to Schiff bases is the selective oxidation of the hydroxymethyl group of this compound to the corresponding aldehyde, 6-methyl-1H-benzimidazole-5-carbaldehyde. While direct oxidation of this specific compound is not extensively documented, analogous transformations on similar benzimidazole méthanol derivatives provide insight into viable synthetic strategies. For instance, the oxidation of (1-benzyl-1H-benzo[d]imidazol-2-yl)methanol to its respective carbaldehyde has been successfully achieved using the Dess-Martin periodinane (DMP) reagent. nih.gov This reagent is known for its mild reaction conditions and high efficiency in oxidizing primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids.

Another potential method involves the use of manganese dioxide (MnO₂), a classic reagent for the oxidation of benzylic and allylic alcohols. The choice of oxidant is crucial to avoid side reactions on the electron-rich benzimidazole ring.

Table 1: Plausible Oxidation Reactions for this compound

Starting MaterialReagentProductReported Yield (Analogous Systems)Reference
(1-benzyl-1H-benzo[d]imidazol-2-yl)methanolDess-Martin periodinaneSubstituted-1-benzyl-1H-benzo[d]imidazole-2-carbaldehydeNot specified nih.gov
Primary alcoholsManganese dioxide (MnO₂)AldehydesVariesGeneral knowledge

Condensation with Primary Amines

Once the 6-methyl-1H-benzimidazole-5-carbaldehyde is obtained, it can readily undergo a condensation reaction with various primary amines to form the corresponding Schiff bases or imines. This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond characteristic of an imine. researchgate.net

A wide range of primary amines, including aliphatic and aromatic amines, can be employed to generate a library of Schiff base derivatives. The general reaction involves refluxing the aldehyde and the amine in a suitable solvent, often with a catalytic amount of acid like glacial acetic acid. researchgate.net The synthesis of benzimidazole Schiff bases from 2-aminobenzimidazole (B67599) and substituted aldehydes has been reported to proceed efficiently under these conditions. researchgate.net

Development of Novel Benzimidazole Conjugates

The reactive hydroxymethyl group of this compound serves as a key handle for the development of a variety of novel benzimidazole conjugates through derivatization reactions such as esterification and etherification.

Esterification

Ester derivatives of this compound can be synthesized through reaction with carboxylic acids, acid chlorides, or acid anhydrides. The reaction with an acid chloride or anhydride, often in the presence of a non-nucleophilic base like triethylamine or pyridine, is a common and efficient method. This approach allows for the introduction of a wide array of functional groups onto the benzimidazole scaffold, thereby modulating its physicochemical and biological properties.

Etherification

The formation of ether linkages is another important derivatization strategy. The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is a classic method that can be adapted for this purpose. masterorganicchemistry.com In this context, the hydroxymethyl group of this compound would first be deprotonated with a strong base to form the corresponding alkoxide. Subsequent reaction with an alkyl halide would yield the desired ether conjugate. This method is particularly useful for attaching alkyl chains or other functionalized moieties to the benzimidazole core via a stable ether bond.

The synthesis of benzhydryl ethers, for example, has been achieved by reacting benzhydrol derivatives with alcohols under acidic conditions, suggesting that acid-catalyzed etherification could also be a viable route for derivatizing this compound. yale.edu

Table 2: Potential Derivatization Reactions of this compound

Reaction TypeReagentsProduct TypeGeneral Reaction Conditions
EsterificationCarboxylic acid chloride/anhydride, base (e.g., triethylamine)Benzimidazole EsterStirring in an aprotic solvent at room temperature.
Etherification (Williamson)Strong base (e.g., NaH), Alkyl halideBenzimidazole EtherDeprotonation followed by reaction with alkyl halide in a polar aprotic solvent.
Acid-catalyzed EtherificationAlcohol, Acid catalystBenzimidazole EtherRefluxing in the presence of an acid catalyst.

The derivatization of this compound into Schiff bases, imines, and other novel conjugates opens up a vast chemical space for the exploration of new therapeutic agents and functional materials. The synthetic pathways outlined here, based on established chemical principles and analogous reactions, provide a solid foundation for future research in this promising area of benzimidazole chemistry.

Advanced Spectroscopic Characterization and Solid State Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections detail the analysis of (6-methyl-1H-benzimidazol-5-yl)methanol using various NMR methods.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound was recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) and reveal the electronic environment of the protons in the molecule.

The spectrum shows distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the methanol (B129727) group, the methyl group protons, the imidazole (B134444) N-H proton, and the hydroxyl proton. A broad singlet at approximately 12.12 ppm is attributed to the N-H proton of the imidazole ring. The aromatic region displays three singlets at 8.08 ppm, 7.42 ppm, and 7.37 ppm, corresponding to the protons on the benzimidazole (B57391) ring system. The methylene protons of the hydroxymethyl group appear as a doublet at 4.54 ppm, with a coupling constant (J) of 5.3 Hz, indicating coupling with the adjacent hydroxyl proton. The hydroxyl proton itself is observed as a triplet at 5.25 ppm, with the same coupling constant. The methyl group protons resonate as a singlet at 2.35 ppm.

Table 1: ¹H NMR Spectroscopic Data for this compound in DMSO-d₆.

Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)IntegrationAssignment
12.12br s-1HN-H
8.08s-1HAr-H
7.42s-1HAr-H
7.37s-1HAr-H
5.25t5.31H-OH
4.54d5.32H-CH₂-
2.35s-3H-CH₃

Data sourced from the PhD thesis of Xiao-li Chen, University of London, 2010.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum of this compound, also recorded in DMSO-d₆, provides insight into the carbon framework of the molecule.

The spectrum displays nine distinct carbon signals. The signal for the C2 carbon of the imidazole ring appears at 153.4 ppm. The aromatic and imidazole carbons (C4, C5, C6, C7, C7a, and C3a) resonate in the range of 114.7 ppm to 134.1 ppm. The methylene carbon of the hydroxymethyl group (-CH₂OH) is observed at 62.1 ppm, and the methyl carbon (-CH₃) appears at 20.0 ppm.

Table 2: ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆.

Chemical Shift (δ) (ppm)Assignment
153.4C2
134.1Aromatic/Imidazole C
133.2Aromatic/Imidazole C
131.8Aromatic/Imidazole C
129.7Aromatic/Imidazole C
122.9Aromatic/Imidazole C
114.7Aromatic/Imidazole C
62.1-CH₂OH
20.0-CH₃

Data sourced from the PhD thesis of Xiao-li Chen, University of London, 2010.

Two-Dimensional NMR Techniques (COSY, HMBC, HSQC)

Experimental data from two-dimensional NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Multiple Bond Correlation (HMBC), and Heteronuclear Single Quantum Coherence (HSQC) for this compound were not available in the public domain at the time of this writing. These techniques would provide further confirmation of the proton and carbon assignments and detailed connectivity within the molecule.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Specific experimental FT-IR spectroscopic data for this compound could not be located in the available literature and spectral databases. A theoretical spectrum would be expected to show characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the imidazole, C-H stretches of the aromatic and methyl/methylene groups, C=N and C=C stretching vibrations of the benzimidazole ring, and C-O stretching of the primary alcohol.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, probes the electronic transitions within the molecule, offering information on the π-conjugated system of the benzimidazole core and the influence of its substituents.

The ultraviolet-visible (UV-Vis) absorption spectrum of benzimidazole and its derivatives is characterized by π → π* transitions within the aromatic system. For the parent benzimidazole, these transitions typically result in two main absorption bands around 243 nm and 278 nm. The introduction of substituents onto the benzimidazole ring can cause shifts in the absorption maxima (λmax) and changes in molar absorptivity.

For "this compound," the presence of the electron-donating methyl group and the hydroxymethyl group is expected to influence the electronic absorption profile. Generally, benzimidazole derivatives exhibit a characteristic double absorption band in the UV spectrum in the 260–280 nm region. nih.gov The specific absorption maxima for this compound are influenced by the solvent environment. In methanol, for instance, related benzimidazole derivatives show absorption bands that can be compared to infer the behavior of the title compound. nih.gov The typical UV absorption characteristics for similar benzimidazole structures are summarized in the table below.

Table 1: Typical UV-Vis Absorption Data for Benzimidazole Derivatives

Compound Family Typical λmax Range (nm) Observed Transitions Reference
2-Arylbenzimidazoles 300 - 380 π → π* mdpi.com
General Benzimidazoles 260 - 280 π → π* nih.gov
Benzimidazole at pH 2 ~270, ~275 π → π* researchgate.net

Benzimidazole derivatives are known for their fluorescent properties, which are highly sensitive to their chemical environment, including solvent polarity and pH. researchgate.netaidic.it The fluorescence emission of these compounds typically occurs at longer wavelengths than their absorption, a phenomenon known as the Stokes shift. This property makes them useful in various applications, including as fluorescent probes.

Table 2: General Fluorescence Properties of Substituted Benzimidazoles

Compound Type Emission Wavelength Range (nm) Key Features Reference
2-(2-Hydroxyphenyl)benzimidazole 450 - 470 Large Stokes shift, ESIPT researching.cn
General Benzimidazole Derivatives Blue-green region Solvent-dependent emission researchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of "this compound" through the analysis of its fragmentation patterns. Using techniques like Electrospray Ionization (ESI), the compound can be ionized, and its mass-to-charge ratio (m/z) measured.

The molecular formula of "this compound" is C₉H₁₀N₂O, corresponding to a molecular weight of approximately 162.19 g/mol . In a mass spectrum, this would be observed as the molecular ion peak [M]⁺ or, more commonly in ESI, the protonated molecule [M+H]⁺ at m/z ≈ 163.19.

The fragmentation of benzimidazole derivatives under mass spectrometric conditions often follows characteristic pathways. A common fragmentation process for the benzimidazole ring is the sequential loss of hydrogen cyanide (HCN) molecules. researchgate.net For "this compound," fragmentation would likely also involve the substituents. The hydroxymethyl group could be lost as formaldehyde (B43269) (CH₂O), and the methyl group could also be cleaved. The study of these fragmentation patterns provides valuable structural confirmation. journalijdr.comjournalijdr.com

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

Ion m/z (approx.) Description
[M+H]⁺ 163.19 Protonated molecule
[M-CH₂O+H]⁺ 133.15 Loss of formaldehyde
[M-HCN+H]⁺ 136.16 Loss of hydrogen cyanide

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals or transition metal ions. As "this compound" is a diamagnetic organic molecule with all its electrons paired, it is EPR-silent in its pure, ground state.

However, EPR spectroscopy can be a valuable tool for studying this compound in specific contexts. For instance, if "this compound" were to be part of a metal complex containing a paramagnetic metal ion (e.g., Cu(II), Co(II)), EPR could provide detailed information about the coordination environment of the metal and the nature of the metal-ligand bonding. rsc.orgelsevier.com Additionally, if the molecule were to undergo a reaction that generates a radical species, EPR would be essential for detecting and characterizing that radical intermediate.

Single-Crystal X-ray Diffraction for Definitive Molecular Structure

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a crystalline solid at the atomic level. researchgate.net While a crystal structure for "this compound" is not publicly available, analysis of closely related structures, such as (1H-Benzimidazol-1-yl)methanol and 5,6-dimethyl-1H-benzimidazole, provides a strong basis for predicting its solid-state conformation and intermolecular interactions. mdpi.comresearchgate.net

Table 4: Crystallographic Data for the Closely Related Compound (1H-Benzimidazol-1-yl)methanol

Parameter Value Reference
Crystal system Monoclinic researchgate.net
Space group P2₁/c researchgate.net
a (Å) 13.3181 (10) researchgate.net
b (Å) 4.2677 (3) researchgate.net
c (Å) 12.4795 (10) researchgate.net
β (°) 95.143 (6) researchgate.net
Volume (ų) 706.45 (9) researchgate.net

| Z | 4 | researchgate.net |

Computational Chemistry and Theoretical Investigations of 6 Methyl 1h Benzimidazol 5 Yl Methanol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. Calculations for (6-methyl-1H-benzimidazol-5-yl)methanol are commonly performed using a hybrid functional, such as B3LYP, paired with a basis set like 6-311G(d,p) or 6-311++G(d,p). bohrium.commdpi.com This level of theory has proven effective for predicting the properties of similar benzimidazole (B57391) derivatives with a high degree of accuracy. mdpi.com

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process seeks the minimum energy structure on the potential energy surface. For a flexible molecule like this compound, which has a rotatable hydroxymethyl group (-CH₂OH), multiple conformers may exist.

A conformational analysis is performed to identify the various possible low-energy structures. By systematically rotating the key dihedral angles—specifically around the C5-C(methanol) and C(methanol)-O bonds—different conformers are generated. Each of these is then fully optimized. The resulting optimized geometries provide crucial data on bond lengths, bond angles, and dihedral angles. The conformer with the lowest calculated energy is identified as the global minimum and represents the most stable structure of the molecule in the gaseous phase.

Table 1: Representative Optimized Geometrical Parameters for this compound (Illustrative) This table illustrates the type of data obtained from DFT geometry optimization. Specific values are dependent on the chosen level of theory.

ParameterBond/AngleCalculated Value (Å or °)
Bond Lengths C5-C6Typical aromatic C-C
C5-C(methanol)Typical C-C single bond
C(methanol)-OTypical C-O single bond
O-HTypical O-H single bond
N1-HTypical N-H single bond
Bond Angles C4-C5-C(methanol)Typical sp² angle
C5-C(methanol)-OTypical sp³ angle
Dihedral Angle C6-C5-C(methanol)-OValue defines conformation

Vibrational Frequency Analysis and Spectroscopic Correlation

Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory. This calculation serves two primary purposes: first, to confirm that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies), and second, to predict the molecule's infrared (IR) and Raman spectra. researchgate.netresearchgate.net

The calculation yields the fundamental vibrational modes of the molecule, including stretching, bending, and torsional motions. mdpi.com These theoretical frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the computational method, allowing for a more accurate comparison with experimental FT-IR and FT-Raman spectra. researchgate.net The Potential Energy Distribution (PED) analysis is then used to assign the calculated frequencies to specific vibrational modes, such as C-H stretching, O-H stretching, or benzimidazole ring vibrations. researchgate.net

Table 2: Selected Calculated Vibrational Frequencies and Assignments for this compound (Illustrative) This table demonstrates the expected output from a vibrational frequency analysis. Wavenumbers are typically reported in cm⁻¹.

Calculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Assignment (Potential Energy Distribution %)
e.g., ~3600e.g., ~3450O-H stretch (100%)
e.g., ~3100e.g., ~3000Aromatic C-H stretch (95%)
e.g., ~2950e.g., ~2850Methyl C-H stretch (98%)
e.g., ~1620e.g., ~1580C=C aromatic ring stretch (80%)
e.g., ~1450e.g., ~1410CH₂ scissoring (75%)
e.g., ~1050e.g., ~1020C-O stretch (85%)

Prediction of NMR Chemical Shifts (GIAO Method)

The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating the nuclear magnetic resonance (NMR) shielding tensors of a molecule. unn.edu.ng From these tensors, the ¹H and ¹³C NMR chemical shifts can be predicted. The calculations are performed on the B3LYP-optimized geometry.

The computed isotropic shielding values are then referenced against the shielding value of a standard compound, typically Tetramethylsilane (TMS), calculated at the same level of theory. unn.edu.ng This process yields theoretical chemical shifts that can be directly compared to experimental data, aiding in the structural elucidation and assignment of signals in the NMR spectrum. unn.edu.ng Solvation effects can also be incorporated using models like the Polarizable Continuum Model (PCM) to simulate spectra in different deuterated solvents. bohrium.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound using the GIAO method (Illustrative) This table shows the format for presenting GIAO NMR calculation results relative to a TMS standard.

AtomCalculated δ (ppm)Experimental δ (ppm)
¹³C NMR
C2ValueValue
C4ValueValue
C5ValueValue
C6ValueValue
C(methanol)ValueValue
C(methyl)ValueValue
¹H NMR
H(N1)ValueValue
H(C2)ValueValue
H(C4)ValueValue
H(methanol)ValueValue
H(methyl)ValueValue

Electronic Structure and Frontier Molecular Orbitals (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity and electronic transitions. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). iucr.org

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the ground state. For this compound, the analysis involves visualizing the spatial distribution of the HOMO and LUMO to understand intramolecular charge transfer possibilities upon electronic excitation. researchgate.net

Table 4: Calculated Frontier Molecular Orbital Properties for this compound (Illustrative) This table presents key energy values derived from FMO analysis.

ParameterValue (eV)
HOMO EnergyCalculated Value
LUMO EnergyCalculated Value
HOMO-LUMO Energy Gap (ΔE)Calculated Value

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. bohrium.com It is mapped onto the constant electron density surface, using a color scale to denote different potential values. Typically, red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of most positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net Green and yellow denote areas of intermediate potential.

For this compound, the MEP map would highlight the nitrogen atoms of the imidazole (B134444) ring and the oxygen atom of the hydroxyl group as electron-rich (red) regions, making them likely sites for hydrogen bonding and electrophilic interactions. The hydrogen atom of the hydroxyl group and the N-H proton would appear as electron-deficient (blue) regions. researchgate.net

Non-Linear Optical (NLO) Properties Calculations

Molecules with extensive π-conjugated systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties, which are of interest for applications in photonics and optoelectronics. acs.orgresearchgate.net DFT calculations can predict these properties by computing the electric dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.net

The magnitude of the first-order hyperpolarizability (β) is a key indicator of a molecule's potential for second-harmonic generation (SHG). For a molecule to have a non-zero β value, it must possess a significant ground-state dipole moment and charge transfer character. Calculations for this compound would quantify these parameters to assess its potential as an NLO material. Benzimidazole derivatives, in general, are studied for these properties due to their inherent electronic characteristics.

Table 5: Calculated Non-Linear Optical Properties for this compound (Illustrative) This table summarizes the key parameters calculated to evaluate NLO activity. Units are often reported in atomic units (a.u.) or electrostatic units (esu).

ParameterCalculated Value
Dipole Moment (μ) [Debye]Value
Mean Polarizability (α) [esu]Value
Total First Hyperpolarizability (βtot) [esu]Value

Hirshfeld Surface Analysis and Crystal Packing Interactions

Hirshfeld surface analysis is a powerful computational tool utilized to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule within its crystalline environment, providing insights into the nature and prevalence of different types of atomic contacts that govern the crystal packing.

For a molecule structurally similar to this compound, specifically 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole, a detailed Hirshfeld surface analysis has been conducted. iucr.org The findings from this study offer valuable predictions for the types of interactions expected in the crystal structure of this compound. The analysis of the related compound revealed that the crystal packing is predominantly influenced by several key interactions. iucr.org

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. For the analogous benzimidazole derivative, the fingerprint plot delineates the relative contributions of various contacts, confirming the prevalence of H···H, H···C/C···H, and H···N/N···H interactions. iucr.org In the crystal of the related compound, N—H···N hydrogen bonds link neighboring benzimidazole rings to form chains. iucr.org Similar interactions, along with potential O-H···N or O-H···O hydrogen bonds involving the methanol (B129727) group, would be expected to be primary organizing forces in the crystal packing of this compound.

Table 1: Predicted Intermolecular Contact Contributions to the Hirshfeld Surface of this compound based on an analogous structure.

Interaction TypePredicted Contribution (%)
H···H~48.8
H···C/C···H~20.9
H···N/N···H~19.3
OtherBalance

Data is based on the analysis of 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole. iucr.org

Natural Transition Orbitals (NTOs) Analysis

Natural Transition Orbitals (NTOs) analysis is a computational technique that simplifies the description of electronic excited states. github.iojoaquinbarroso.com Instead of a complex picture involving multiple transitions between ground-state molecular orbitals (MOs), NTOs provide a more intuitive representation of an electronic excitation as a transition from a single "hole" orbital to a single "particle" orbital. github.io This method is particularly valuable for understanding the nature of electronic transitions in complex molecules, such as those with multiple chromophores or extensively delocalized systems. joaquinbarroso.com

For a molecule like this compound, an NTO analysis would be instrumental in characterizing its photophysical properties. The analysis begins with a time-dependent density functional theory (TD-DFT) or similar excited-state calculation. github.io The resulting transition density matrix is then diagonalized to yield pairs of NTOs, each consisting of a "hole" (the region from which the electron is excited) and a "particle" (the region to which the electron is excited). q-chem.com

In substituted benzimidazoles, the nature of the substituents can significantly influence the electronic transitions. nih.gov An NTO analysis would clearly illustrate how the methyl and hydroxymethyl groups on the benzimidazole ring of this compound modulate its electronic excited states compared to the parent benzimidazole molecule. This understanding is crucial for designing benzimidazole derivatives with specific photophysical properties for applications in materials science and medicinal chemistry.

Theoretical Studies of Reaction Pathways and Mechanisms

Theoretical studies of reaction pathways and mechanisms employ computational chemistry methods to elucidate the step-by-step process of a chemical reaction. These studies can provide valuable insights into the intermediates, transition states, and energy barriers involved, which can be difficult to determine experimentally.

The synthesis of benzimidazole derivatives typically involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or a carboxylic acid. nih.govyoutube.com For this compound, a plausible synthetic route would involve the reaction of 4-methyl-5-(hydroxymethyl)-1,2-phenylenediamine with formic acid or a suitable derivative.

A theoretical investigation of this reaction mechanism would likely proceed as follows:

Reactant Complex Formation: The initial step would be the formation of a complex between the o-phenylenediamine derivative and the carbonyl compound.

Nucleophilic Attack: One of the amino groups of the o-phenylenediamine would perform a nucleophilic attack on the carbonyl carbon of the formic acid. This would lead to the formation of a tetrahedral intermediate.

Proton Transfer and Dehydration: A series of proton transfers would occur, followed by the elimination of a water molecule to form a Schiff base intermediate (an imine).

Cyclization: The remaining amino group would then perform an intramolecular nucleophilic attack on the imine carbon, leading to the closure of the five-membered imidazole ring.

Aromatization: The final step would involve the elimination of a second molecule of water (or hydrogen, depending on the oxidant) to yield the aromatic benzimidazole ring.

Computational studies can model the geometry and energy of each species along this pathway, including the high-energy transition states that connect them. researchgate.net This allows for the determination of the reaction's activation energy and rate-determining step. Such studies on benzimidazole synthesis have confirmed the general feasibility of these pathways and have been used to explain the effects of different catalysts and reaction conditions. nih.govrsc.org

Prediction of Thermodynamic Properties

Computational chemistry provides a powerful means to predict the thermodynamic properties of molecules, such as enthalpies of formation, entropies, and heat capacities. These predictions are valuable for understanding the stability and reactivity of compounds and for modeling their behavior under various conditions.

For this compound, its thermodynamic properties can be calculated using various theoretical methods, most notably density functional theory (DFT) and high-level ab initio methods like G3(MP2)//B3LYP. researchgate.net These calculations typically start with the optimization of the molecular geometry to find the lowest energy conformation. Following this, a frequency calculation is performed to obtain the vibrational frequencies of the molecule.

From the optimized geometry and vibrational frequencies, a range of thermodynamic properties can be derived:

Enthalpy of Formation (ΔHf°): This is a measure of the energy change when a compound is formed from its constituent elements in their standard states. It can be calculated using atomization energies or by employing isodesmic and homodesmotic reactions, which often lead to more accurate results due to cancellation of errors. researchgate.net

Standard Entropy (S°): This is a measure of the randomness or disorder of a molecule. It is calculated from the translational, rotational, and vibrational contributions, which are determined from the molecular mass, moments of inertia, and vibrational frequencies.

Heat Capacity (Cv or Cp): This is the amount of heat required to raise the temperature of a substance by a certain amount. Like entropy, it is calculated from the contributions of the different molecular motions.

Coordination Chemistry and Ligand Design with 6 Methyl 1h Benzimidazol 5 Yl Methanol

Ligand Properties and Coordination Modes of the Benzimidazole-Methanol Moiety

The (6-methyl-1H-benzimidazol-5-yl)methanol ligand possesses two primary donor sites for coordination with metal ions: the sp²-hybridized nitrogen atom of the imidazole (B134444) ring (N3) and the oxygen atom of the hydroxymethyl (-CH₂OH) group. This dual-site availability allows the ligand to act in several coordination modes, making it a versatile building block in coordination chemistry. researchgate.netresearchgate.net

The most common coordination mode for 2-substituted benzimidazoles bearing an additional donor atom is as a bidentate chelating ligand, forming a stable six-membered ring with the metal center. researchgate.net In the case of its isomer, (1-methyl-1H-benzo[d]imidazol-2-yl)methanol, it has been shown to coordinate to metal centers as a neutral bidentate ligand through the imidazole nitrogen and the hydroxyl oxygen. tandfonline.comresearchgate.net

Beyond simple chelation, the benzimidazole-methanol moiety can also exhibit a bridging mode, where the ligand links two or more metal centers. This can occur through the nitrogen atom of the imidazole ring, leading to the formation of polynuclear complexes or coordination polymers. researchgate.net The presence of the hydroxyl group also allows for the formation of intermolecular hydrogen bonds, which can stabilize the crystal lattice and influence the supramolecular architecture of the resulting compounds. nih.govresearchgate.net The planarity of the benzimidazole (B57391) ring system further contributes to crystal cohesion through π–π stacking interactions. researchgate.netresearchgate.net

From a structural standpoint, computational studies on related molecules like 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole indicate that the benzimidazole core is nearly planar. nih.gov Key structural parameters for the parent compound, this compound, derived from computational models include a topological polar surface area of 48.9 Ų, one rotatable bond in the hydroxymethyl group, and two hydrogen bond donors and acceptors, highlighting its capacity for hydrogen bonding. vulcanchem.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with benzimidazole-based ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent, such as ethanol (B145695) or methanol (B129727). nih.govajol.info The resulting complexes can be characterized using a variety of analytical techniques to determine their structure, composition, and properties.

While extensive research on this compound is limited, studies on its isomer, (1-methyl-1H-benzo[d]imidazol-2-yl)methanol (Hmbm), provide a clear blueprint for its coordination behavior with transition metals like cobalt. tandfonline.comresearchgate.net

Cobalt (Co): Two new cobalt(II) complexes, formulated as [Co(Hmbm)₂(OAc)₂] and [Co(Hmbm)₂(H₂O)₂]Cl₂, have been synthesized and characterized. tandfonline.comresearchgate.net These complexes were prepared by reacting the Hmbm ligand with cobalt(II) acetate (B1210297) tetrahydrate and cobalt(II) chloride hexahydrate, respectively. The resulting solid complexes were characterized by elemental analysis, FT-IR, and UV-vis spectroscopy, with their structures confirmed by single-crystal X-ray crystallography. tandfonline.com

Zinc (Zn): Zinc(II) complexes with various benzimidazole derivatives have been widely studied. For instance, complexes with 6-benzhydryl-4-methyl-2-(1H-benzoimidazol-2-yl)phenol derivatives have been synthesized and shown to exhibit a distorted tetrahedral geometry. researchgate.net The general synthesis involves dissolving the benzimidazole ligand and a zinc salt (e.g., Zn(CH₃COO)₂·4H₂O) in ethanol and stirring at room temperature. nih.gov

Silver (Ag), Platinum (Pt), Palladium (Pd), and Gold (Au): The synthesis of silver(I) complexes with benzimidazole derivatives is often achieved by reacting the ligand with a silver salt like AgNO₃ in ethanol. nih.gov Similarly, palladium(II) and platinum(II) complexes can be prepared using appropriate metal precursors. iau.irnih.gov Gold(I) and gold(III) complexes with benzimidazole scaffolds have also been synthesized, typically from gold salts in methanol. acs.org Although specific examples using this compound are not prominent in the literature, the established reactivity of the benzimidazole core suggests its viability in forming complexes with these noble metals. bostick-sullivan.com

There is a notable scarcity of published research on the coordination of this compound with main group metals. However, the fundamental ligand properties, specifically the presence of hard (oxygen) and borderline (nitrogen) donor atoms, suggest that it could form stable complexes with various main group elements. The N,O-donor set would be particularly suitable for coordination with elements from groups 1, 2, 13, and 14. This remains an area open for future investigation.

Structural Analysis of Coordination Compounds (e.g., Distorted Octahedral, Trigonal Bipyramidal Geometries)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a coordination compound. Studies on complexes of the isomeric ligand (1-methyl-1H-benzo[d]imidazol-2-yl)methanol (Hmbm) have provided detailed structural insights.

The complex [Co(Hmbm)₂(OAc)₂] features a cobalt(II) center with a distorted octahedral coordination geometry. tandfonline.comresearchgate.net In this structure, the cobalt ion is coordinated to two Hmbm ligands, each acting in a bidentate fashion through the imidazole nitrogen and the hydroxyl oxygen. The coordination sphere is completed by two monodentate acetate anions. tandfonline.com

Similarly, the complex [Co(Hmbm)₂(H₂O)₂]Cl₂ also displays a distorted octahedral geometry around the cobalt(II) ion. Here, the central metal is coordinated to two bidentate Hmbm ligands and two water molecules (aqua ligands), with chloride ions acting as counter-ions. tandfonline.comresearchgate.net

Other coordination geometries are also prevalent in benzimidazole complexes. For example, some cobalt(II) complexes with related benzimidazole ligands adopt a distorted trigonal-bipyramidal geometry. researchgate.net In zinc(II) complexes with substituted benzimidazole-phenol ligands, a distorted tetrahedral geometry at the zinc center is commonly observed. researchgate.net The specific geometry adopted is influenced by factors such as the steric bulk of the ligand, the nature of the co-ligands, and the coordination preferences of the metal ion.

Structural Data for Cobalt(II) Complexes with (1-methyl-1H-benzo[d]imidazol-2-yl)methanol (Hmbm) tandfonline.com
ComplexMetal CenterCoordination GeometryKey Coordinating Atoms
[Co(Hmbm)₂(OAc)₂]Co(II)Distorted Octahedral2 x Imidazole-N, 2 x Hydroxyl-O, 2 x Acetate-O
[Co(Hmbm)₂(H₂O)₂]Cl₂Co(II)Distorted Octahedral2 x Imidazole-N, 2 x Hydroxyl-O, 2 x Aqua-O

Spectroscopic and Computational Studies of Metal-Ligand Interactions

Spectroscopic methods and computational chemistry are powerful tools for elucidating the nature of metal-ligand interactions in coordination complexes.

Spectroscopic Analysis: Infrared (FT-IR) spectroscopy is crucial for confirming the coordination of the ligand to the metal center. In complexes of benzimidazole derivatives, a downward shift in the stretching frequency of the C=N imine group (typically around 1630 cm⁻¹) upon complexation indicates the coordination of the imidazole nitrogen to the metal ion. nih.gov For the cobalt complexes of the isomeric ligand Hmbm, FT-IR and UV-vis spectroscopy were used to characterize the compounds. tandfonline.comresearchgate.net

Computational Studies: Density Functional Theory (DFT) has become a standard method for modeling the electronic structure and properties of coordination complexes. nih.gov For the cobalt(II) complexes with the isomeric Hmbm ligand, DFT calculations using the B3LYP functional were performed to optimize the molecular geometries and calculate vibrational frequencies and electronic transitions. tandfonline.comresearchgate.net These theoretical calculations showed good agreement with the experimental data obtained from X-ray crystallography and spectroscopy. researchgate.net

DFT studies on related chiral benzimidazoles, such as (±)-1-(6-methyl-1H-benzo[d]imidazol-2-yl)ethanol, have been used to analyze Frontier Molecular Orbitals (HOMO-LUMO) to understand their chemical reactivity and stability. nih.gov Furthermore, studies on 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole have used DFT to compare the optimized theoretical structure with the experimental solid-state structure, revealing insights into bond lengths and angles. nih.gov Such computational analyses provide a deeper understanding of the electronic effects of substituents on the benzimidazole ring and predict the most likely sites for metal coordination. nih.govnih.gov

Computational Data for Related 6-Methyl-Benzimidazole Derivatives
CompoundComputational MethodCalculated PropertyFindingReference
(1-methyl-1H-benzo[d]imidazol-2-yl)methanol Cobalt(II) ComplexesDFT (B3LYP)Molecular Geometry, Vibrational FrequenciesGood agreement with experimental X-ray and spectroscopic data. tandfonline.comresearchgate.net
(±)-1-(6-methyl-1H-benzo[d]imidazol-2-yl)ethanolDFT (B3LYP/6-31G(d,p))Frontier Molecular Orbitals (FMO)Provided insights into chemical reactivity and stability. nih.gov
6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazoleDFT (B3LYP/6-311G(d,p))Optimized Structure, HOMO-LUMO GapEnergy band gap calculated to be 4.9266 eV. nih.gov

Applications in Catalysis and Supramolecular Assembly

While specific applications for complexes derived from this compound have not been extensively reported, the broader class of benzimidazole-metal complexes is recognized for its significant potential in catalysis and supramolecular chemistry.

Catalysis: Metal complexes containing benzimidazole ligands have been employed as effective catalysts in a range of organic transformations. nih.govdntb.gov.ua For example, new Platinum(II) complexes with benzimidazole-derived ligands have been shown to act as efficient heterogeneous catalysts for the synthesis of 3,4-dihydropyrimidin-2(1H)-one derivatives. iau.ir The stability and versatile coordination modes of the benzimidazole scaffold make it an attractive platform for designing catalysts for oxidation, polymerization, and cycloaddition reactions. iau.irnih.govmdpi.com

Supramolecular Assembly: The ability of benzimidazole ligands to act as linkers between metal centers is fundamental to the construction of coordination polymers and metal-organic frameworks (MOFs). acs.org These extended structures are built through the self-assembly of metal ions and organic ligands. For instance, zinc(II) and cobalt(II) coordination polymers have been synthesized using bis(imidazole) ligands and carboxylate anions, forming complex 2D and 3D frameworks. acs.org The methyl and methanol substituents on the this compound ligand offer additional functional sites that can be used to direct the assembly of novel supramolecular architectures through hydrogen bonding and other non-covalent interactions.

Structure Activity Relationship Sar and Molecular Design in Biological Contexts

The Benzimidazole (B57391) Scaffold as a Versatile Pharmacophore

The benzimidazole scaffold, a bicyclic molecule formed by the fusion of benzene (B151609) and imidazole (B134444) rings, is recognized as a "privileged scaffold" in medicinal chemistry. nih.gov Its versatility stems from a unique combination of physicochemical properties that facilitate effective interactions with a wide range of biological macromolecules. nih.govijpsr.com These properties include its capacity for hydrogen bond donation and acceptance, potential for π-π stacking interactions, and hydrophobic characteristics. nih.gov

This structural framework is present in numerous FDA-approved drugs and is a cornerstone in the development of new therapeutic agents. nih.gov The benzimidazole nucleus is associated with a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antihypertensive effects. researchgate.netnih.govbenthamdirect.com Its ability to serve as an isostere for natural purine (B94841) bases allows it to interact with the biomolecules of the human body, contributing to its broad therapeutic potential. benthamdirect.comacs.org The adaptability of the benzimidazole ring system makes it a favored starting point for drug design and discovery projects. nih.govresearchgate.net

Systematic Structure-Activity Relationship (SAR) Studies on Substituted Benzimidazoles

Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of the benzimidazole core. Research has consistently shown that the nature and position of substituents on the benzimidazole ring significantly dictate the compound's biological activity. nih.govresearchgate.netresearchgate.net

Key positions for substitution that have been shown to greatly influence activity include the N1, C2, C5, and C6 positions. nih.govresearchgate.net For the target compound, (6-methyl-1H-benzimidazol-5-yl)methanol, the substitutions are at the C5 (methanol) and C6 (methyl) positions.

Substitution at C5 and C6: Studies on anti-inflammatory benzimidazoles have highlighted the importance of substituents at these positions. nih.gov For instance, one study found that a compound with an electron-releasing methoxy (B1213986) group at the 6-position exhibited strong anti-inflammatory activity. nih.gov Conversely, compounds with strongly electron-withdrawing groups like NO2 or highly hydrophilic groups sometimes show lower potency in other contexts, such as antisecretory effects. nih.govtandfonline.com The methyl group at C6 in the target compound is electron-donating, while the methanol (B129727) group at C5 adds a hydrophilic and hydrogen-bonding capable moiety.

Substitution at C2: The C2 position is frequently modified to modulate activity. For example, substituting the C2 position with anacardic acid leads to COX-2 inhibition, while diarylamine substitution can result in bradykinin (B550075) receptor antagonism. nih.gov

Substitution at N1: Alkylation or arylation at the N1 position is a common strategy to enhance potency or alter the mechanism of action.

The following table summarizes SAR findings for various substituted benzimidazoles, illustrating the impact of different functional groups on biological activity.

Scaffold/Compound Substitution Position(s) Substituent(s) Observed Biological Activity/Finding Reference(s)
BenzimidazoleC2Anacardic AcidCOX-2 Inhibition nih.gov
BenzimidazoleC5Carboxamide or SulfamoylCannabinoid Receptor Antagonism nih.gov
BenzimidazoleC6Methoxy group (electron-releasing)Strong anti-inflammatory activity nih.gov
Benzimidazole (Omeprazole)Benzimidazole ringStrongly electron-withdrawing (e.g., NO2)Low antisecretory effect nih.govtandfonline.com
BenzimidazoleN-benzyl, C2-substitutedAcetamide moietyPotent bradykinin B1 receptor antagonist nih.gov

Rational Molecular Design for Modulating Target Interactions

The insights gained from SAR studies enable the rational design of novel benzimidazole derivatives with enhanced potency and selectivity for specific biological targets. nih.govresearchgate.net This involves strategically modifying the scaffold to optimize interactions within the binding site of a target protein or enzyme.

One successful strategy is molecular hybridization, where the benzimidazole nucleus is combined with other known pharmacophores. nih.gov For example, designing hybrids with moieties like triazoles or oxadiazoles (B1248032) can broaden the spectrum of activity or help overcome drug resistance. acs.orgnih.gov This approach aims to create a single molecule that can interact with multiple targets or pathways. nih.gov

Rational design is also heavily employed in developing specific enzyme inhibitors. By understanding the topology of an enzyme's active site, medicinal chemists can design benzimidazole derivatives with substituents that form key hydrogen bonds, hydrophobic interactions, or other stabilizing contacts. This has led to the development of potent inhibitors for targets such as protein kinases, aromatase, and DNA gyrase. acs.orgnih.govresearchgate.net For this compound, the hydroxyl group of the methanol substituent could be rationally exploited to form a critical hydrogen bond within a target's active site.

Molecular Docking and Computational Ligand-Protein Interaction Analysis

Molecular docking is a powerful computational tool used in the early stages of drug discovery to predict how a ligand, such as a benzimidazole derivative, will bind to the active site of a target protein. nih.govijpsjournal.com This in silico technique helps to visualize binding conformations and estimate the binding affinity, guiding the prioritization of compounds for synthesis and biological testing. ijpsjournal.com

For benzimidazole derivatives, docking studies have been performed against a multitude of targets, including:

Tubulin: To predict binding at the colchicine (B1669291) site, which is crucial for their anticancer activity. nih.govnih.gov

Protein Kinases: To understand how they inhibit enzymes like CDK4/CycD1 and Aurora B, which are involved in cell proliferation. nih.gov

DNA Gyrase and Topoisomerase: To model their interactions as potential antibacterial agents. ijpsjournal.comtandfonline.com

Epidermal Growth Factor Receptor (EGFR): To investigate their potential as EGFR antagonists, similar to the quinazoline-based inhibitors. ukm.my

These studies consistently reveal that the binding of benzimidazoles is stabilized by a combination of interactions. The nitrogen atoms in the imidazole ring often act as hydrogen bond acceptors, while the benzene portion engages in hydrophobic and π-π stacking interactions. nih.govukm.my The substituents provide additional points of contact; for example, the hydroxyl group of this compound would be predicted to be a strong hydrogen bond donor.

The table below presents examples of docking results for benzimidazole derivatives against various protein targets.

Compound/Derivative Protein Target (PDB ID) Predicted Binding Energy (kcal/mol) Key Predicted Interactions Reference(s)
2-(3,4-dimethyl phenyl)-1H-1,3-benzimidazoleBeta-tubulin (1SA0)-8.50Hydrogen bonds with THR A:340, TYR A:312; Pi-Pi stacking with PHE A:296 nih.gov
2-PhenylbenzimidazoleProtein Kinase (CDK4/CycD1)-8.2Not specified nih.gov
Keto-benzimidazole with sulfonyl substituentEGFR wild-type-8.1Hydrogen bonding and hydrophobic interactions ukm.my
Keto-benzimidazole with sulfonyl substituentEGFR T790M mutant-8.4Hydrogen bonding and hydrophobic interactions ukm.my
Benzimidazole derivativesDNA gyrase (6RKS), Topoisomerase II (1ZXM)Surpassed reference drugsHydrogen bonds and hydrophobic contacts ijpsjournal.com

Biophysical Characterization of Molecular Interactions (e.g., Binding Affinity, Specificity)

While computational methods provide valuable predictions, biophysical techniques are essential for the experimental characterization and validation of molecular interactions. These methods provide quantitative data on binding affinity, specificity, and kinetics.

A common technique used to study benzimidazole-tubulin interactions is the fluorescence-based quenching method. nih.gov This allows for the direct kinetic analysis of the drug-protein interaction, enabling the determination of the apparent association (k_on) and dissociation (k_off) rate constants. From these rates, the affinity constant (K_a) can be calculated, providing a precise measure of binding strength. nih.gov

Studies have demonstrated that the binding affinity of benzimidazoles for β-tubulin is significantly higher in sensitive organisms compared to insensitive ones, which often correlates with their in vitro efficacy. nih.govmurdoch.edu.au For example, high-affinity binding is characterized by high association rates and slow dissociation rates. nih.gov

The following table includes examples of biophysically determined binding data for benzimidazole derivatives.

Compound Target Technique Binding Affinity Metric Value Reference(s)
Albendazole, Fenbendazole, Mebendazoleβ-tubulin from G. duodenalisFluorescence-based quenchingHigh affinity (qualitative)High association, slow dissociation rates nih.gov
Benzimidazole derivative 13mGluR2Radioligand binding assayIC507.6 ± 0.9 nM nih.gov
Benzimidazole derivative 13mGluR2Functional assay (PAM activity)EC5051.2 nM nih.gov
Benzimidazole pyrazole (B372694) derivative 9KDM4EBiochemical assayIC509 µM mdc-berlin.de
Benzimidazole pyrazole derivative 30KDM4EBiochemical assayIC5020 µM mdc-berlin.de

Fragment-Based Lead Discovery and Optimization Strategies

Fragment-Based Lead Discovery (FBLD) has emerged as a powerful and efficient strategy in modern drug discovery. wikipedia.org This approach begins by screening libraries of low-molecular-weight compounds, or "fragments" (typically < 300 Da), to identify those that bind to a biological target, even if only weakly. wikipedia.orgnih.gov These initial hits serve as starting points for optimization, where they are "grown" or linked together using structure-guided design to produce a more potent lead compound. wikipedia.org

The benzimidazole scaffold is a recurring motif found in fragment screening hits. nih.govnih.gov Its rigid structure and versatile interaction capabilities make it an ideal core for building more complex molecules. The FBLD process allows for a more thorough exploration of chemical space around the fragment, often leading to lead compounds with better ligand efficiency and drug-like properties compared to those identified through traditional high-throughput screening (HTS). wikipedia.org

For example, an analysis of compounds with an AZ benzimidazole core demonstrated that this feature enhanced the ability to permeate Gram-negative bacteria, a key step in the optimization of novel antibacterial agents. nih.gov The FBLD workflow, from initial fragment hit to optimized lead, represents a rational and resource-efficient path to novel therapeutics. nih.govacs.org

Antioxidant Activity and Radical Scavenging Mechanisms

Research Findings from Analogous Structures

To contextualize the potential antioxidant capacity of this compound, it is instructive to examine data from structurally related compounds. A study involving 1H-benzimidazol-2-ylmethanol , which shares the methanol functional group but lacks the methyl substitution on the benzene ring, provides a crucial reference point. In a 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, 1H-benzimidazol-2-ylmethanol demonstrated very weak antioxidant activity, with a reported half-maximal inhibitory concentration (IC50) of 400.42 µg/mL. banglajol.inforesearchgate.net This is significantly weaker than the standard antioxidant Butylated Hydroxytoluene (BHT), which had an IC50 of 51.56 µg/mL in the same study. banglajol.info

Conversely, research on other derivatives shows that substitution at the 5-position of the benzimidazole ring can be critical for activity. For instance, studies on a series of 2-arylbenzimidazoles found that incorporating a hydroxyl group at the 5-position led to antioxidant activity comparable or superior to the standard antioxidant tert-butylhydroquinone (B1681946) (TBHQ). nih.gov While the target compound has a methanol group (-CH2OH) at position C5 and not a phenolic hydroxyl group (-OH), this finding highlights the sensitivity of this position to substitution.

The table below summarizes the antioxidant activity of selected benzimidazole derivatives from various research studies, providing a comparative landscape for understanding the potential of this compound.

CompoundAssayActivity (IC50)Reference Compound (IC50)Source
1H-benzimidazol-2-ylmethanolDPPH400.42 µg/mLBHT (51.56 µg/mL) banglajol.info
2-methyl-1H-benzimidazoleDPPH144.84 µg/mLBHT (51.56 µg/mL) banglajol.info
2-(p-chlorophenyl)-5-methyl-1H-benzimidazoleDPPH19.05 µg/mLBHT (26.96 µg/mL) researchgate.net
2-(p-fluorophenyl)-5-methyl-1H-benzimidazoleDPPH18.75 µg/mLBHT (26.96 µg/mL) researchgate.net
2-(4-hydroxyphenyl)-5-hydroxy-1H-benzimidazoleHO• Scavenging46 µM (EC50)TBHQ (115 µM) nih.gov

Radical Scavenging Mechanisms

The primary mechanisms by which benzimidazole derivatives scavenge free radicals are believed to be hydrogen atom transfer (HAT) and radical adduct formation. nih.gov

Hydrogen Atom Transfer (HAT): In the HAT mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. For benzimidazoles, the most likely site for H-atom donation is the N-H proton of the imidazole ring. nih.gov The stability of the resulting benzimidazolyl radical is a key determinant of the compound's antioxidant efficiency. The hydroxyl proton of the methanol group in this compound could also potentially participate in HAT, although it is generally less acidic and reactive than a phenolic hydroxyl group. The presence of electron-donating groups, like the methyl group at C6, can help to stabilize the radical formed after hydrogen donation, thus enhancing antioxidant activity.

Applications in Materials Science and Advanced Functional Materials

Integration of Benzimidazole (B57391) Derivatives into Polymer Systems

The incorporation of benzimidazole units into polymer backbones gives rise to polybenzimidazoles (PBIs), a class of high-performance polymers known for their exceptional thermal and chemical stability. pbipolymer.comacs.org These properties make them suitable for demanding applications, such as high-temperature proton exchange membranes (PEMs) for fuel cells. pbipolymer.commdpi.comi-style.tvresearchgate.net

Research has demonstrated that the properties of PBI membranes can be tuned by modifying the polymer structure. For instance, introducing flexible aryl ether linkages into the PBI backbone can increase the chain d-spacing and decrease crystallinity, which in turn can enhance proton conductivity. elsevierpure.com While specific studies on the polymerization of (6-methyl-1H-benzimidazol-5-yl)methanol are not extensively documented, its structure suggests it could serve as a valuable monomer or a functional additive. The methyl group at the 6-position can enhance the solubility and processability of the resulting polymer, while the methanol (B129727) group at the 5-position provides a reactive site for polymerization or for grafting onto other polymer chains.

A common method for preparing PBI films involves solution casting from a high molecular weight PBI polymer. pbipolymer.com These films are particularly useful in electrochemical applications where they are imbibed with a strong acid, like phosphoric acid, to function as a membrane electrode assembly. pbipolymer.com The basic nitrogen atoms in the benzimidazole ring interact with the acid, facilitating high acid doping levels and, consequently, high proton conductivity. i-style.tv Cross-linking of PBI films, for example with phosphoric acid, has been shown to improve membrane stability and proton conductivity, with some sulfonated and cross-linked membranes exhibiting conductivities comparable to commercially available Nafion membranes. mdpi.comresearchgate.net

The development of novel PBI structures with little to no solubility in organic solvents can be achieved through techniques that convert gel PBI membranes into dense films, a process that is also more cost-effective and environmentally friendly. acs.org The unique structure of this compound could contribute to the formation of such advanced PBI materials with tailored properties for specific applications.

Polymer System Key Features Potential Application Relevant Findings
Polybenzimidazole (PBI)High thermal and chemical stabilityProton exchange membranes for fuel cellsAcid doping with phosphoric acid enhances proton conductivity. pbipolymer.comi-style.tv
Sulfonated and Cross-linked PBIImproved proton conductivity and dimensional stabilityHigh-performance fuel cell membranesAchieved proton conductivity comparable to Nafion. mdpi.comresearchgate.net
PBI with Aryl Ether LinkagesIncreased flexibility and chain d-spacingTunable fuel cell membranesDecreased crystallinity can enhance proton conductivity. elsevierpure.com

Development of Photo- and Electro-active Materials

Benzimidazole derivatives are promising candidates for the development of photo- and electro-active materials due to their unique electronic properties. nih.govrsc.org The conjugated π-system of the benzimidazole ring can be readily modified to tune its absorption and emission characteristics, making these compounds suitable for applications such as fluorescent sensors and electrochromic devices.

Photophysical Properties:

The photophysical properties of benzimidazole derivatives are highly dependent on their molecular structure and the surrounding environment. nih.gov Studies on N-substituted benzimidazoles have shown that they can exhibit intramolecular charge transfer (ICT) fluorescence, particularly in polar solvents. nih.gov This property is crucial for the design of fluorescent probes that can respond to changes in their environment, such as polarity or the presence of specific analytes. The fluorescence of benzimidazoles can be influenced by factors like the presence of acids, which can lead to the formation of exciplexes and a red-shift in the emission maximum. nih.gov The methyl and methanol substituents on this compound can be expected to influence its photophysical properties, potentially leading to unique fluorescence behavior.

Electrochemical Properties and Electrochromism:

The electrochemical behavior of benzimidazole derivatives, particularly their metal complexes, has been explored for applications in electrochromic devices. rsc.org These materials can exhibit reversible color changes upon the application of an electrical potential, a phenomenon known as electrochromism. For example, an iron(II) complex with a benzimidazole-based ligand was found to switch from purple in its neutral state to yellow upon oxidation to Fe(III) and to green upon reduction to Fe(I). rsc.org The reversibility of these redox processes is a key requirement for practical electrochromic applications. The ability of the benzimidazole ligand in this compound to coordinate with various transition metals opens up possibilities for creating a range of electrochromic materials with different color palettes and switching properties. researchgate.net

Material Type Key Property Potential Application Example Finding
N-substituted benzimidazolesIntramolecular Charge Transfer (ICT) FluorescenceFluorescent probes and sensorsFluorescence is sensitive to solvent polarity. nih.gov
Benzimidazole-metal complexesElectrochromismElectrochromic devices, smart windowsReversible color change with applied potential. rsc.org
Conjugated polyelectrolytes with benzimidazole unitsFluorescence quenching/enhancementIon detectionSelective sensing of metal ions like Fe³⁺ and Pd²⁺. researchgate.net

Fabrication of Self-Assembled and Supramolecular Architectures

The ability of benzimidazole derivatives to engage in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes them ideal building blocks for the construction of self-assembled and supramolecular architectures. researchgate.net These interactions drive the spontaneous organization of molecules into well-defined, higher-order structures with emergent properties. nih.gov

The formation of supramolecular structures is often directed by the specific functional groups present on the benzimidazole core. researchgate.net In the case of this compound, the N-H group of the imidazole (B134444) ring and the hydroxyl group of the methanol substituent can act as hydrogen bond donors, while the nitrogen atoms of the imidazole ring and the oxygen atom of the methanol group can act as hydrogen bond acceptors. These multiple hydrogen bonding sites, in conjunction with potential π-π stacking between the aromatic rings, can lead to the formation of intricate one-, two-, or three-dimensional networks.

Research has shown that the self-assembly of bisbenzimidazole derivatives can lead to the formation of supramolecular fibers. nih.gov These fibers have been observed to interact with bacterial membranes, inducing flocculation, which highlights a unique application in biotechnology. nih.gov Furthermore, the condensation of functionalized resorcinarenes with diamines can lead to deep cavitands, which are container-like molecules. The subsequent formation of benzimidazole moieties within these structures helps to maintain their conformation through intramolecular hydrogen bonds. nih.gov

The conditions used for the assembly process, such as solvent and temperature, can significantly influence the final structure and morphology of the resulting macromolecule. researchgate.net This tunability allows for the rational design of supramolecular materials with specific properties for applications in sensing, photoluminescence, and the fabrication of nanostructures like microflowers and nanowires. researchgate.net

Supramolecular Structure Driving Force(s) Potential Application Key Finding
Supramolecular FibersSelf-assembly of bisbenzimidazole derivativesBacterial immobilizationInduces bacterial flocculation through interaction with cell membranes. nih.gov
Deep CavitandsIntramolecular hydrogen bondingMolecular recognition, catalysisBenzimidazole formation helps to stabilize the cavitand structure. nih.gov
Metal-Organic Frameworks (MOFs)Metal coordination, π-π stackingSensing, storage, catalysisThe design of the benzimidazole ligand dictates the final architecture and properties. researchgate.net

Sensor Development Based on Benzimidazole Scaffolds

The benzimidazole scaffold is a highly effective platform for the development of chemical sensors, particularly for the detection of metal ions. rsc.orgrsc.orgbohrium.commdpi.comnih.govdoaj.orgrsc.org The nitrogen atoms in the imidazole ring act as excellent coordination sites for metal ions, and this binding event can be transduced into a measurable optical or electrochemical signal.

Fluorescent Sensors:

Many benzimidazole-based sensors operate on the principle of fluorescence. The binding of a target analyte can cause either a "turn-on" or "turn-off" fluorescent response, or a ratiometric change in the emission spectrum. For example, a benzimidazole derivative has been shown to act as a "turn-on" fluorescent sensor for Zn²⁺ ions, exhibiting a significant increase in fluorescence intensity upon binding. rsc.org Conversely, the same or different derivatives can show fluorescence quenching (a "turn-off" response) in the presence of other ions like Cu²⁺. rsc.org

The selectivity of these sensors can be tuned by modifying the substituents on the benzimidazole ring. This allows for the development of sensors that are highly specific for a particular ion, even in the presence of other competing ions. mdpi.com For instance, a benzimidazole-based probe was designed for the selective recognition of Co²⁺, with minimal interference from other metal ions. mdpi.com The detection limits of these sensors can be very low, often in the micromolar or even nanomolar range, making them suitable for environmental and biological monitoring. rsc.orgrsc.org

Colorimetric Sensors:

In addition to fluorescence, benzimidazole derivatives can also be used to create colorimetric sensors, where the detection of an analyte results in a visible color change. A dual chemosensor based on a benzimidazole scaffold demonstrated selective colorimetric detection of Fe²⁺ and Fe³⁺ ions, with the solution changing from colorless to dark green in their presence. rsc.org This same sensor could also be used for the fluorometric detection of Zn²⁺, showcasing the versatility of the benzimidazole platform. rsc.org

The this compound compound, with its potential coordination sites and the possibility for further functionalization of the methanol group, represents a promising starting point for the design of novel and highly selective sensors for a variety of analytes.

Sensor Type Target Analyte Sensing Mechanism Detection Limit
Fluorescent "Turn-on" SensorZn²⁺Chelation Enhanced Fluorescence (CHEF)39.91 nM rsc.org
Fluorescent "Turn-off" SensorCu²⁺Fluorescence quenching-
Ratiometric Fluorescent SensorZn²⁺Blue-shifted fluorescence emission upon binding1.05 μM rsc.org
Colorimetric SensorFe²⁺/Fe³⁺Color change from colorless to dark green1.18 μM for Fe²⁺, 1.21 μM for Fe³⁺ rsc.org
Fluorescent SensorAg⁺Fluorescence quenching2.70 μM bohrium.com
Fluorescent SensorCo²⁺"Turn-off" fluorescence3.56 μM mdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (6-methyl-1H-benzimidazol-5-yl)methanol, and what critical parameters influence yield and purity?

  • Methodological Answer : Synthesis typically involves condensation of o-phenylenediamine derivatives with substituted carboxylic acids or aldehydes under acidic conditions. Key parameters include reaction temperature (optimized between 80–120°C), solvent polarity (methanol/ethanol mixtures), and stoichiometric ratios of reactants. For example, catalytic HCl or acetic acid enhances cyclization efficiency . Post-synthetic purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (methanol/water) is critical to achieve >95% purity .

Q. How can hydrogen bonding patterns in this compound crystals be systematically analyzed?

  • Methodological Answer : X-ray crystallography combined with graph set analysis (Etter’s formalism) is used to classify hydrogen bonds. The hydroxyl and benzimidazole N–H groups often form intermolecular bonds with acceptors like methoxy or nitro substituents. SHELXL software refines bond distances (e.g., O–H···N ≈ 2.8 Å) and angles, while Mercury visualization tools map network topology .

Q. What analytical techniques are most effective for characterizing this compound’s structural and functional groups?

  • Methodological Answer :

  • FTIR : Peaks at 3200–3400 cm⁻¹ (O–H/N–H stretch), 1600–1650 cm⁻¹ (C=N benzimidazole ring) .
  • NMR : ¹H NMR signals at δ 4.6–5.0 ppm (CH₂OH), δ 2.4–2.6 ppm (CH₃), and δ 7.0–8.5 ppm (aromatic protons) .
  • HPLC : C18 column (methanol/water gradient) with retention time correlated to logP values .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., disordered solvent molecules) be resolved during structure refinement?

  • Methodological Answer : Disordered regions are modeled using PART instructions in SHELXL, with occupancy factors adjusted via Fourier difference maps. Constraints (e.g., SIMU/DELU for thermal motion) stabilize refinement. Validation tools like PLATON/ADDSYM check for missed symmetry or twinning . For high thermal motion, low-temperature data collection (100 K) reduces noise .

Q. What strategies address contradictions in biological activity data across studies (e.g., variable IC₅₀ values in enzyme inhibition assays)?

  • Methodological Answer :

  • Experimental Design : Standardize assay conditions (pH 7.4 buffer, 37°C, ATP concentration for kinase assays) .
  • Data Validation : Use positive controls (e.g., staurosporine for kinase inhibition) and triplicate measurements to minimize batch effects.
  • Meta-Analysis : Apply Q-test for outlier detection or multivariate regression to isolate variables (e.g., solvent DMSO% vs. activity) .

Q. How can computational methods predict regioselectivity in derivatization reactions (e.g., methylation vs. hydroxylation)?

  • Methodological Answer : DFT calculations (B3LYP/6-311+G(d,p)) map electrostatic potential surfaces to identify nucleophilic/electrophilic sites. For benzimidazole derivatives, the N3 position is more reactive than N1 due to electron-withdrawing methyl group effects. MD simulations (AMBER) model solvent accessibility to guide synthetic routes .

Critical Considerations

  • Data Reproducibility : Open-access crystallographic data (CCDC) and adherence to FAIR principles enhance transparency .
  • Advanced Characterization : Synchrotron XRD or microED can resolve ambiguities in nanocrystalline samples .

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